4(3H)-Quinazolinone, 3-(2-mercaptophenyl)-2-methyl-
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Overview
Description
3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a mercaptophenyl and a methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-mercaptophenyl)-2-methylquinazolin-4(3H)-one typically involves the reaction of 2-mercaptobenzamide with 2-methyl-3,1-benzoxazin-4-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinazolinone derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-mercaptophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-3-phenyl-4(3H)-quinazolinone: Similar structure but with a phenyl group instead of a methyl group.
2-Aminobenzothiazole: Contains a benzothiazole core instead of a quinazolinone core.
Uniqueness
3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of both a mercaptophenyl group and a methyl group on the quinazolinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61741-77-3 |
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Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
2-methyl-3-(2-sulfanylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-16-12-7-3-2-6-11(12)15(18)17(10)13-8-4-5-9-14(13)19/h2-9,19H,1H3 |
InChI Key |
IMSMSNRJORPPSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3S |
Origin of Product |
United States |
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